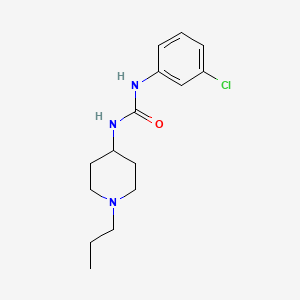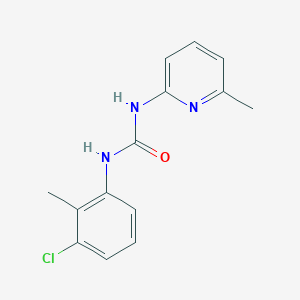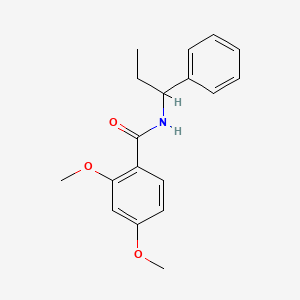
N-(3-chlorophenyl)-N'-(1-propyl-4-piperidinyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-N'-(1-propyl-4-piperidinyl)urea, commonly known as CPPU, is a chemical compound that has gained significant attention in the field of plant biotechnology. CPPU is a synthetic cytokinin that has been shown to enhance plant growth and development, increase fruit yield, and improve fruit quality. In
作用机制
The mechanism of action of CPPU involves its ability to mimic the effects of natural cytokinins, which are plant hormones that regulate cell division and differentiation. CPPU binds to cytokinin receptors on the surface of plant cells, which activates a signaling cascade that promotes cell division and differentiation. This leads to increased growth and development of plant tissues, including fruits.
Biochemical and Physiological Effects:
CPPU has been shown to have various biochemical and physiological effects on plants. It promotes the accumulation of soluble sugars and organic acids in fruits, which improves their taste and nutritional value. CPPU also increases the activity of antioxidant enzymes, which helps to protect plants from environmental stresses such as drought and heat.
实验室实验的优点和局限性
CPPU has several advantages for use in laboratory experiments. It is a stable, synthetic compound that is easy to handle and store. Its effects on plant growth and development are well-documented, which makes it a reliable tool for studying plant physiology. However, CPPU can be expensive to produce, which may limit its use in some experiments.
未来方向
There are several potential future directions for research on CPPU. One area of interest is its potential use in improving the nutritional value of fruits. CPPU has been shown to increase the accumulation of antioxidants and other beneficial compounds in fruits, which could have important implications for human health. Another area of interest is its potential use in mitigating the effects of climate change on crop production. CPPU has been shown to improve the growth and development of plants under stressful environmental conditions, which could be useful in adapting crops to changing climates.
Conclusion:
In conclusion, CPPU is a synthetic cytokinin that has significant potential for use in plant biotechnology. Its ability to enhance plant growth and development, increase fruit yield, and improve fruit quality make it a valuable tool for scientific research. Further research on CPPU could lead to important advancements in the fields of plant physiology and agriculture.
合成方法
CPPU can be synthesized using a two-step process. The first step involves the reaction of 3-chloroaniline with propionyl chloride to form N-(3-chlorophenyl)propionamide. The second step involves the reaction of N-(3-chlorophenyl)propionamide with piperidine and urea to form CPPU. The overall yield of this synthesis method is approximately 60%.
科学研究应用
CPPU has been extensively studied for its potential applications in plant biotechnology. It has been shown to promote cell division and differentiation, increase fruit size and yield, delay fruit ripening, and improve fruit quality. CPPU has also been used to enhance the growth and development of various crops, including grapes, kiwifruit, strawberries, and tomatoes.
属性
IUPAC Name |
1-(3-chlorophenyl)-3-(1-propylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O/c1-2-8-19-9-6-13(7-10-19)17-15(20)18-14-5-3-4-12(16)11-14/h3-5,11,13H,2,6-10H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBRLJOTYABTEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-3-[methyl(methylsulfonyl)amino]-N-phenylbenzenesulfonamide](/img/structure/B5411213.png)
![(3S*,4R*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5411219.png)

![4-chloro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B5411229.png)
![3-[(dimethylamino)methyl]-1-{[2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-3-piperidinol](/img/structure/B5411234.png)
![2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5411243.png)
![2-[2-(2-methylphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5411265.png)

![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5411276.png)

![N-(2-methoxyethyl)-1'-[(3-methylisoxazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5411289.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5411291.png)
![ethyl 3-amino-1-(2-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5411296.png)
![ethyl 3-(7-methoxy-3-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl)-2-butenoate](/img/structure/B5411311.png)